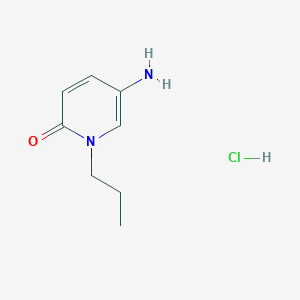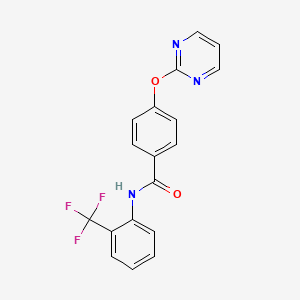![molecular formula C21H16Cl2F2N2O4S B2713295 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide CAS No. 338967-37-6](/img/structure/B2713295.png)
2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 2,4-dichloro-5-methoxyaniline, which is then reacted with 4-fluorobenzenesulfonyl chloride under controlled conditions to form the sulfonylated intermediate. This intermediate is further reacted with N-(4-fluorophenyl)acetamide in the presence of suitable catalysts and solvents to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Wissenschaftliche Forschungsanwendungen
2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including its effects on cellular processes.
Medicine: Research focuses on its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dichloro-5-methoxyaniline
- 4-fluorobenzenesulfonyl chloride
- N-(4-fluorophenyl)acetamide
Uniqueness
2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide stands out due to its unique combination of functional groups and halogen atoms, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2F2N2O4S/c1-31-20-11-19(17(22)10-18(20)23)27(32(29,30)16-8-4-14(25)5-9-16)12-21(28)26-15-6-2-13(24)3-7-15/h2-11H,12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDOODLUSUABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-fluorophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2713215.png)




![4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2713225.png)



![N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2713233.png)
![N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2713234.png)

